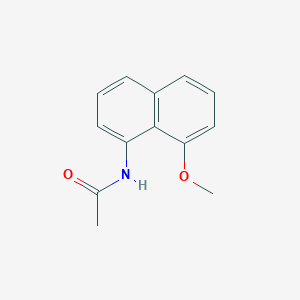

N-(8-methoxynaphthalen-1-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25g/mol |

IUPAC Name |

N-(8-methoxynaphthalen-1-yl)acetamide |

InChI |

InChI=1S/C13H13NO2/c1-9(15)14-11-7-3-5-10-6-4-8-12(16-2)13(10)11/h3-8H,1-2H3,(H,14,15) |

InChI Key |

HXJRYFGCNVSBAY-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC2=C1C(=CC=C2)OC |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C(=CC=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of N-(8-methoxynaphthalen-1-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available spectroscopic data for the compound N-(8-methoxynaphthalen-1-yl)acetamide (CAS No. 102871-77-2). Despite a comprehensive search of available scientific databases, experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule could not be located. Therefore, this guide presents predicted data and data from closely related analogs to provide an informed estimation of its spectroscopic properties. The document also includes detailed experimental protocols for the spectroscopic analysis of aromatic amides and a workflow diagram for spectroscopic analysis in a drug development context.

Data Presentation

Due to the absence of direct experimental spectra for this compound, the following tables provide a combination of expected values based on the analysis of its chemical structure and data from analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH₃ (acetamide) | ~ 2.2 | Singlet | Expected range for an acetamido methyl group. |

| OCH₃ (methoxy) | ~ 4.0 | Singlet | Typical for an aryl methoxy group. |

| Naphthalene-H | 7.0 - 8.0 | Multiplets | Aromatic protons will appear as a complex set of multiplets. The exact shifts and coupling constants are difficult to predict without experimental data. |

| NH (amide) | 8.0 - 9.5 | Broad Singlet | Chemical shift can be highly variable depending on solvent and concentration. |

¹³C NMR (Carbon-13 NMR)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| CH₃ (acetamide) | ~ 24 | |

| OCH₃ (methoxy) | ~ 56 | |

| Naphthalene-C | 105 - 140 | Multiple peaks |

| Naphthalene-C (quaternary) | 125 - 158 | Weaker signals for carbons attached to other non-hydrogen atoms. |

| C=O (amide) | ~ 170 |

Disclaimer: The NMR data presented above are estimations based on the chemical structure and typical values for similar functional groups. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3350 - 3180 | Medium |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium to Weak |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium to Weak |

| C=O Stretch (amide I band) | 1680 - 1630 | Strong |

| N-H Bend (amide II band) | 1640 - 1550 | Medium |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Weak |

| C-O Stretch (aryl ether) | 1275 - 1200 (asymmetric) | Strong |

| 1075 - 1020 (symmetric) | Strong |

Table 3: Mass Spectrometry (MS) Data

| Analysis | Value | Notes |

| Molecular Formula | C₁₃H₁₃NO₂ | |

| Molecular Weight | 215.25 g/mol | |

| Predicted [M]+• | m/z 215 | Molecular ion peak. |

| Predicted [M+H]⁺ | m/z 216 | Commonly observed in ESI and CI. |

| Predicted Fragmentation | Loss of the acetyl group (-43) to give a fragment at m/z 172 is a likely fragmentation pathway. Further fragmentation of the naphthalene core would also be expected. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra are to be recorded on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, the spectral width should be set from approximately -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate. A larger number of scans will be necessary due to the low natural abundance of ¹³C. Proton decoupling should be employed to simplify the spectrum.

-

The chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

3. Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL with the same solvent.

-

If necessary, filter the solution through a syringe filter to remove any particulate matter.

-

-

Instrumentation and Data Acquisition:

-

The mass spectrum is to be acquired using a mass spectrometer equipped with an ESI source.

-

The sample solution is introduced into the source via direct infusion or through a liquid chromatography system.

-

The analysis can be performed in both positive and negative ion modes to determine the most effective ionization.

-

The mass range should be set to scan from m/z 50 to 500 to ensure the detection of the molecular ion and potential fragments.

-

Mandatory Visualization

Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

An In-depth Technical Guide on the Solubility and Stability of N-(8-methoxynaphthalen-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the novel aromatic amide, N-(8-methoxynaphthalen-1-yl)acetamide. Given the absence of specific experimental data for this compound in publicly available literature, this document outlines the standard experimental protocols and data presentation formats that are critical in early-stage drug development.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of a Structurally Related Naphthalene Derivative

| Property | Value | Reference |

| Molecular Weight | 341.4 g/mol | Computed by PubChem 2.1 |

| XLogP3-AA | 5.2 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11 |

| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.6.11 |

| Exact Mass | 341.141578849 Da | Computed by PubChem 2.1 |

| Topological Polar Surface Area | 38.3 Ų | Computed by Cactvs 3.4.6.11 |

Note: These properties are for N-[8-(3-methoxynaphthalen-2-yl)naphthalen-1-yl]acetamide and should be considered as theoretical estimates for this compound until experimental data is generated.[1]

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The "gold standard" for determining equilibrium solubility is the saturation shake-flask (SSF) method.[2]

This protocol is designed to determine the thermodynamic equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Dimethyl Sulfoxide (DMSO), Ethanol)

-

Volumetric flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

Procedure:

-

Add an excess amount of solid this compound to a series of volumetric flasks, each containing a different solvent.

-

Agitate the resulting suspensions at a constant, controlled temperature (e.g., 25°C and 37°C) using an orbital shaker.[2] The agitation period should be sufficient to reach equilibrium, typically 24 to 48 hours.[2]

-

After the equilibration period, allow the suspensions to settle for a defined period (e.g., 18 hours).

-

Separate the solid and liquid phases by centrifugation at a specified speed and duration (e.g., 10,000 rpm for 20 minutes).[2]

-

Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.

-

Quantify the concentration of dissolved this compound in the supernatant using a validated HPLC method.

The results of the solubility studies should be presented in a clear and concise table, as illustrated with hypothetical data in Table 2.

Table 2: Hypothetical Solubility of this compound

| Solvent | Temperature (°C) | Solubility (µg/mL) |

| Water | 25 | < 1 |

| PBS (pH 5.0) | 37 | 5.2 |

| PBS (pH 7.4) | 37 | 4.8 |

| DMSO | 25 | > 10,000 |

| Ethanol | 25 | 520 |

Stability Assessment

Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products.[3][4] These studies involve subjecting the compound to various environmental conditions over time.[4]

A comprehensive stability program includes long-term, accelerated, and forced degradation studies.

3.1.1. Long-Term and Accelerated Stability Studies

These studies evaluate the stability of the drug substance under recommended storage conditions and under stressed conditions to predict its shelf-life more quickly.[5]

Procedure:

-

Store accurately weighed samples of this compound in controlled environment chambers under various conditions as outlined by ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).[5]

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples.[3]

-

Analyze the samples for appearance, assay (potency), and the presence of degradation products using a validated stability-indicating HPLC method.

3.1.2. Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation pathways and to develop a stability-indicating analytical method.

Procedure:

-

Subject solutions of this compound to various stress conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C

-

Basic Hydrolysis: 0.1 N NaOH at 60°C

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Thermal Degradation: Solid drug substance at 80°C

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Analyze the stressed samples at appropriate time points using HPLC to identify and quantify any degradation products.

The results from the stability studies should be tabulated to show the change in assay and the formation of degradation products over time. Table 3 provides a hypothetical example for an accelerated stability study.

Table 3: Hypothetical Accelerated Stability Data for this compound (40°C/75% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white powder | 99.8 | 0.15 |

| 3 | White to off-white powder | 99.5 | 0.38 |

| 6 | White to off-white powder | 99.1 | 0.75 |

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the solubility and stability testing protocols.

Caption: Workflow for Solubility Determination.

Caption: Overview of Stability Testing Protocol.

References

"CAS number for N-(8-methoxynaphthalen-1-yl)acetamide"

An In-depth Technical Guide to N-(8-methoxynaphthalen-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential biological relevance of this compound. The data is presented to be a valuable resource for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound, also known as N-(8-methoxy-1-naphthyl)acetamide, is an aromatic amide. The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 102871-77-2 | [1] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC(=O)NC1=CC=CC2=C1C(OC)=CC=C2 | |

| InChI Key | Not available |

Synthesis Protocol

A general and reliable method for the synthesis of this compound involves the N-acetylation of the corresponding amine, 8-methoxy-1-naphthylamine. The following protocol describes this common laboratory procedure.

Experimental Protocol: N-Acetylation of 8-methoxy-1-naphthylamine

Materials:

-

8-methoxy-1-naphthylamine

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve 8-methoxy-1-naphthylamine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Base: Add pyridine (1.5 equivalents) to the solution. Cool the mixture in an ice bath to 0°C.

-

Acetylation: Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of acetamide and naphthalene derivatives has shown significant pharmacological activities. Studies on related compounds have reported antioxidant, anti-inflammatory, and antiproliferative effects.[2][3][4]

For instance, certain N-(naphthalen-2-yl)acetamide derivatives have demonstrated antiproliferative activity against human cancer cell lines by inducing cell cycle arrest in the S phase.[3] This suggests that compounds with a similar chemical scaffold, such as this compound, could potentially interact with cellular signaling pathways that regulate cell proliferation and inflammation.

A hypothetical pathway that such a compound might influence is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central mediator of inflammatory responses. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

This guide serves as a foundational resource. Further experimental validation is necessary to fully characterize the synthesis, and biological activity of this compound.

References

- 1. 102871-77-2 CAS MSDS (N-(8-methoxy-1-naphthyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Potential Biological Activity of Methoxynaphthalene Acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of methoxynaphthalene acetamide derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Methoxynaphthalene acetamide derivatives have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various methoxynaphthalene acetamide derivatives, primarily focusing on their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Table 1: Anticancer Activity of Naphthalen-1-yloxyacetamide Derivatives against MCF-7 Breast Cancer Cells [1]

| Compound | Structure | IC50 (µM) |

| 5c | N-(1-(4-nitrophenyl)-3-oxo-3-(2-(2-(naphthalen-1-yloxy)acetyl)hydrazinyl)prop-1-en-2-yl)benzamide | 7.39 |

| 5d | N-(1-(4-methoxyphenyl)-3-oxo-3-(2-(2-(naphthalen-1-yloxy)acetyl)hydrazinyl)prop-1-en-2-yl)benzamide | 2.33 |

| 5e | N-(1-(4-chlorophenyl)-3-oxo-3-(2-(2-(naphthalen-1-yloxy)acetyl)hydrazinyl)prop-1-en-2-yl)benzamide | 3.03 |

| Doxorubicin (Standard) | - | 6.89 |

Table 2: Anticancer Activity of 6-Methoxynaphthalene Derivatives against HCT-116 Colon Cancer Cells [2][3][4]

| Compound | Structure Description | IC50 (µM) |

| 6b | Derivative of 6-methoxynaphthalene | Promising Activity |

| 6c | Derivative of 6-methoxynaphthalene | Promising Activity |

| 6d | Derivative of 6-methoxynaphthalene | Promising Activity |

| 16 | Derivative of 6-methoxynaphthalene | Promising Activity |

Specific IC50 values for compounds 6b, 6c, 6d, and 16 were described as "promising inhibitory activity" in the low micromolar range in the source material.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Methoxynaphthalene acetamide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the methoxynaphthalene acetamide derivatives in culture medium. After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Anticancer Activity

The anticancer effects of methoxynaphthalene acetamide derivatives are often mediated through the induction of apoptosis and cell cycle arrest.

These compounds can trigger the intrinsic apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins and the activation of caspases.

Certain derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[1]

Antimicrobial Activity

Several methoxynaphthalene acetamide derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected methoxynaphthalene derivatives, presenting their minimum inhibitory concentration (MIC) values.

Table 3: Antimicrobial Activity of 2-Hydroxynaphthalene-1-carboxamide Derivatives [5]

| Compound | Microorganism | MIC (µM) |

| 13 | Staphylococcus aureus (MRSA) | 54.9 |

| 22 | Staphylococcus aureus (MRSA) | 0.3 - 92.6 |

| 22 | Escherichia coli | 23.2 |

| 27 | Staphylococcus aureus (MRSA) | 0.3 - 92.6 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Methoxynaphthalene acetamide derivatives (dissolved in a suitable solvent)

-

Standard antimicrobial agents (positive control)

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the 96-well plates using the broth medium. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control (broth and inoculum only) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of methoxynaphthalene acetamide derivatives.

Conclusion

Methoxynaphthalene acetamide derivatives represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The data and protocols presented in this guide highlight their promising anticancer and antimicrobial activities. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to advance these derivatives towards clinical applications. This document serves as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this chemical class.

References

- 1. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of N-(8-methoxynaphthalen-1-yl)acetamide Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico prediction of physicochemical, pharmacokinetic (ADMET), and biological properties of the novel compound, N-(8-methoxynaphthalen-1-yl)acetamide. In the absence of experimental data, computational methods offer a robust and efficient approach for the initial assessment of new chemical entities in the drug discovery pipeline. This document outlines detailed protocols for utilizing publicly available web-based tools to predict key drug-like properties. Furthermore, it presents the predicted data in a structured format and visualizes a general in silico workflow and potential biological signaling pathways using the Graphviz DOT language, adhering to specified formatting for clarity and high-contrast visualization.

Introduction

This compound is a small molecule with a naphthalene scaffold, a common motif in medicinal chemistry. Early-stage characterization of its properties is crucial for evaluating its potential as a drug candidate. In silico methods, leveraging quantitative structure-activity relationship (QSAR) models and machine learning algorithms, provide a time- and cost-effective means to generate predictive data on a compound's behavior in a biological system. This guide serves as a practical protocol for researchers to apply these methods to this compound and other novel compounds.

Predicted Physicochemical and ADMET Properties

The following tables summarize the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound, generated using various computational models.

Physicochemical Properties

| Property | Predicted Value | Tool Used |

| Molecular Formula | C₁₃H₁₃NO₂ | - |

| Molecular Weight | 215.25 g/mol | SwissADME |

| LogP (Octanol/Water Partition Coefficient) | 2.58 | SwissADME |

| Water Solubility (LogS) | -3.14 | SwissADME |

| pKa (most acidic) | 14.13 | pkCSM |

| pKa (most basic) | 0.83 | pkCSM |

| Polar Surface Area (PSA) | 49.33 Ų | SwissADME |

| Number of Hydrogen Bond Acceptors | 2 | SwissADME |

| Number of Hydrogen Bond Donors | 1 | SwissADME |

| Number of Rotatable Bonds | 2 | SwissADME |

ADMET Profile

| Parameter | Prediction | Predicted Value | Tool Used |

| Absorption | |||

| Human Intestinal Absorption | 93.5% | pkCSM | |

| Caco-2 Permeability (log Papp) | 0.69 | pkCSM | |

| P-glycoprotein Substrate | No | SwissADME | |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeability | Yes | SwissADME | |

| CNS Permeability (logPS) | -1.56 | pkCSM | |

| Volume of Distribution (VDss, log L/kg) | 0.11 | pkCSM | |

| Metabolism | |||

| CYP1A2 Inhibitor | Yes | SwissADME | |

| CYP2C19 Inhibitor | No | SwissADME | |

| CYP2C9 Inhibitor | Yes | SwissADME | |

| CYP2D6 Inhibitor | No | SwissADME | |

| CYP3A4 Inhibitor | No | SwissADME | |

| Excretion | |||

| Total Clearance (log ml/min/kg) | 0.42 | pkCSM | |

| Toxicity | |||

| AMES Toxicity | No | pkCSM | |

| Hepatotoxicity | Yes | pkCSM | |

| Skin Sensitisation | No | pkCSM |

Predicted Biological Activities

Based on structural similarity to known bioactive molecules, particularly other naphthalen-1-yl derivatives, the following potential biological activities are predicted for this compound.

| Biological Target/Activity | Bioactivity Score | Tool Used |

| GPCR Ligand | -0.35 | Molinspiration |

| Ion Channel Modulator | -0.48 | Molinspiration |

| Kinase Inhibitor | -0.62 | Molinspiration |

| Nuclear Receptor Ligand | -0.21 | Molinspiration |

| Protease Inhibitor | -0.55 | Molinspiration |

| Enzyme Inhibitor | -0.29 | Molinspiration |

Note: A bioactivity score > 0 indicates high probability of activity, -0.5 to 0.0 suggests moderate activity, and < -0.5 indicates inactivity.

Experimental Protocols: In Silico Prediction

This section provides detailed, step-by-step protocols for predicting the properties of this compound using freely accessible web-based tools.

Protocol for Physicochemical and Pharmacokinetic Prediction using SwissADME

-

Input the molecular structure. The structure of this compound can be provided as a SMILES string (COc1cccc2c1c(NC(C)=O)ccc2).

-

Run the prediction. Click the "Run" button to initiate the calculations.

-

Analyze the results. The output will provide a comprehensive table of physicochemical properties, pharmacokinetic predictions (including BBB permeability and P-glycoprotein substrate status), drug-likeness parameters (e.g., Lipinski's rule of five), and medicinal chemistry alerts.[2]

Protocol for ADMET Prediction using pkCSM

-

Enter the SMILES string. Input the SMILES string for this compound.

-

Submit for prediction. Click the "Submit" button.

-

Interpret the output. The server will return predictions for a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and various toxicity endpoints.[3][5]

Protocol for Bioactivity Prediction using Molinspiration

-

Go to the Molinspiration website. [6]

-

Input the molecule. Enter the SMILES string of the compound.

-

Select "Predict Bioactivity". This will calculate the bioactivity score against major drug target classes.[[“]]

-

Evaluate the bioactivity scores. The results indicate the likelihood of the molecule interacting with different target families.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the in silico prediction workflow and potential signaling pathways that may be modulated by this compound.

Caption: General workflow for in silico prediction of small molecule properties.

Caption: Putative melatonin receptor signaling pathway.

Caption: Potential mechanism of tubulin polymerization inhibition.

Discussion

The in silico analysis of this compound suggests a promising drug-like profile. The predicted physicochemical properties are within the ranges typically associated with oral bioavailability. The ADMET predictions indicate good intestinal absorption and blood-brain barrier permeability, with potential liabilities related to CYP450 enzyme inhibition and hepatotoxicity that would require experimental validation. The predicted bioactivity scores, while not strongly indicative of a specific target, suggest that the compound is more likely to interact with nuclear receptors or be an enzyme inhibitor rather than a potent GPCR ligand or ion channel modulator.

The potential interaction with melatonin receptors is inferred from the structural similarity to known melatonin agonists. The methoxynaphthalene core is a key feature of melatonin and its analogues. Similarly, various naphthalene derivatives have been reported to interfere with tubulin polymerization, a mechanism relevant to anticancer drug discovery. The provided signaling pathway diagrams illustrate these potential mechanisms of action.

It is imperative to underscore that these in silico predictions are theoretical and require experimental verification. However, they provide a valuable framework for prioritizing compounds for synthesis and further biological evaluation.

Conclusion

This technical guide has demonstrated the application of in silico tools for the comprehensive property profiling of this compound. The presented data and protocols offer a foundational dataset and a methodological workflow for researchers in drug discovery. The predictive models suggest that this compound possesses favorable drug-like characteristics, warranting further investigation. The use of computational predictions in the early stages of research can significantly streamline the drug development process, enabling a more targeted and efficient allocation of resources.

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. Melatonin receptor signaling pathways in circadian regulation - Consensus [consensus.app]

A Technical Review of N-(substituted naphthalen-1-yl)acetamide Compounds: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

The N-(substituted naphthalen-1-yl)acetamide scaffold is a versatile and privileged structure in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, demonstrating significant potential in treating neurodegenerative diseases, cancer, and microbial infections. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and development.

Synthesis and Characterization

The primary synthetic route to N-(substituted naphthalen-1-yl)acetamide derivatives involves the acylation of a corresponding naphthalen-1-amine with an appropriate acetylating agent. A common and effective method is a two-step reaction involving amidation with a coupling reagent, followed by amination or substitution.

A representative synthetic workflow is illustrated below. The process typically begins with the reaction of a starting acid with a coupling agent like N,N'-diisopropylcarbodiimide (DIC) to form an activated intermediate, which then reacts with the substituted naphthalen-1-amine to yield the final acetamide product in good yields.[1]

Caption: General Synthesis Workflow for N-(substituted naphthalen-1-yl)acetamide.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of N-(naphthalen-1-yl)acetamide have been investigated for several biological activities. The substitution pattern on both the naphthalene ring and the acetamide group plays a crucial role in determining the potency and selectivity of these compounds.

Cholinesterase Inhibition

A significant area of investigation for these compounds is their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

For instance, N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide was found to be a selective inhibitor of BChE.[1][2] A series of N-(substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides also showed potent AChE inhibitory activity.[3] It was noted that electron-donating groups, such as methyl substituents at the ortho and para positions of the phenyl ring, enhanced inhibitory activity, possibly due to reduced steric hindrance.[3]

| Compound | Target | IC50 (µM) | Reference |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | BChE | 5.12 ± 0.02 | [1][2] |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | AChE | 426.14 ± 18.54 | [1][2] |

| N-(2,4-Dimethylphenyl)-2-((5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide | AChE | 0.697 ± 0.43 | [3] |

| N-(3,4-Dimethylphenyl)-2-((5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide | AChE | 0.778 ± 0.43 | [3] |

| N-(2,6-Dimethylphenyl)-2-((5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide | AChE | 1.01 ± 0.67 | [3] |

| N-(3,5-Dimethylphenyl)-2-((5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide | AChE | 1.12 ± 0.54 | [3] |

| Galantamine (Reference) | BChE | 7.96 ± 0.8 | [2] |

| Donepezil (Reference) | AChE | 0.454 ± 0.076 | [3] |

Antiproliferative Activity

Certain derivatives have demonstrated potent and selective anticancer properties. N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was identified as a particularly active compound against human nasopharyngeal carcinoma (NPC-TW01) cell lines, with an IC50 value of 0.6 µM.[4] This compound was shown to inhibit cell proliferation by inducing an accumulation of cells in the S phase of the cell cycle.[4] Notably, it showed high specificity for cancer cells, with no detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 µM.[4][5]

| Compound | Cell Line | IC50 (µM) | Reference |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 | 0.6 | [4] |

| 2-(9,10-dioxo-9,10-dihydroanthracen-2-yloxy)-N-(naphthalen-2-yl)acetamide | NPC-TW01 | 2.62 | [6] |

| 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide | MCF-7 (Breast) | Active | [7] |

Antimicrobial Activity

The N-(naphthalen-1-yl)acetamide scaffold has also been utilized to develop new antimicrobial agents. A study involving novel N-(naphthalen-1-yl)propanamide derivatives showed that several compounds exhibited significant antifungal and antibacterial activity.[8] For example, compounds with substitutions like 5-methyl-1,3,4-thiadiazol-2-yl, benzothiazol-2-yl, and 1-methyl-1H-imidazol-2-yl at the 2-position of the propanamide chain displayed antifungal activity at half the potency of the reference drug ketoconazole.[8]

The logical relationship between the core structure and its various biological activities based on different substitutions is outlined in the diagram below.

Caption: Structure-Activity Relationship (SAR) Overview.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery. Below are methodologies cited in the literature for the synthesis and biological evaluation of N-(substituted naphthalen-1-yl)acetamide compounds.

General Synthesis of N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides[3]

-

Activation : The parent compound (5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol) (0.2 g, 0.59 mmol) is solubilized in N,N-dimethylformamide (DMF).

-

Base Addition : A catalytic amount of Lithium Hydride (LiH) (0.0008 g, 0.1 mmol) is added, and the mixture is stirred for 30 minutes.

-

Coupling : The desired 2-bromo-N-substituted phenylacetamide is added in an equimolar quantity to the reaction mixture.

-

Reaction : The reaction is kept on stirring for 24 hours.

-

Monitoring : The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

Workup and Purification : Upon completion, the product is isolated and purified, typically via recrystallization or column chromatography.

-

Characterization : The final structure is confirmed using IR, EIMS, ¹H NMR, and ¹³C NMR spectroscopy.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)[1]

The workflow for evaluating the enzyme inhibitory potential of the synthesized compounds is depicted below.

Caption: Workflow for In Vitro Cholinesterase Inhibition Assay.

-

Reagents : Acetylcholinesterase (AChE from Electrophorus electricus), Butyrylcholinesterase (BChE from equine serum), acetylthiocholine iodide (ATChI), butyrylthiocholine iodide (BTChI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and phosphate buffer (pH 8.0).

-

Assay Procedure :

-

In a 96-well microplate, 25 µL of the test compound solution (at various concentrations) is added.

-

125 µL of DTNB solution is added, followed by 25 µL of the enzyme solution (AChE or BChE).

-

The mixture is incubated for 15 minutes at 25 °C.

-

The reaction is initiated by adding 25 µL of the substrate solution (ATChI or BTChI).

-

The hydrolysis of the substrate is monitored by measuring the absorbance of the yellow 5-thio-2-nitrobenzoate anion at 412 nm every 5 seconds for 15 minutes using a microplate reader.

-

-

Data Analysis : The percentage of inhibition is calculated by comparing the reaction rates of the sample to a blank (containing all components except the inhibitor). The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Antiproliferative Activity Assay (MTT Assay)[4][6]

-

Cell Culture : Human cancer cell lines (e.g., NPC-TW01) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment : The cells are treated with various concentrations of the synthesized compounds for a specified period (e.g., 48-72 hours).

-

MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria reduce the yellow MTT to a purple formazan.

-

Solubilization : The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is determined from the dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, crystal and molecular structure and theoretical study of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, a selective butyrylcholinesterase inhibitor - Universidad Andrés Bello [researchers.unab.cl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

"N-(8-methoxynaphthalen-1-yl)acetamide molecular weight and formula"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of N-(8-methoxynaphthalen-1-yl)acetamide, a naphthalene-based compound of interest in various research and development domains.

Core Molecular Data

The essential molecular identifiers and properties of this compound are summarized in the table below. This information is critical for experimental design, analytical method development, and computational modeling.

| Property | Value |

| Chemical Name | This compound |

| Synonym | N-(8-methoxy-1-naphthyl)acetamide |

| CAS Number | 102871-77-2 |

| Molecular Formula | C₁₃H₁₃NO₂[1] |

| Molecular Weight | 215.25 g/mol [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound and related compounds are often proprietary or described in specific scientific literature. Researchers should refer to relevant chemical synthesis journals and patents for detailed experimental procedures. A general synthetic approach may involve the acylation of 8-methoxy-1-naphthylamine.

Molecular Relationship Diagram

The following diagram illustrates the logical relationship between the compound's name, its empirical formula, and its calculated molecular weight.

References

Commercial Suppliers and Synthetic Precursors of 8-Methoxynaphthalen-1-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the commercial availability of 8-methoxynaphthalen-1-amine and its key precursors. It is intended to assist researchers and scientists in sourcing these chemical compounds for applications in drug discovery and development. The guide outlines potential synthetic routes and summarizes available physicochemical data.

Commercial Availability

8-Methoxynaphthalen-1-amine, also known as 1-amino-8-methoxynaphthalene, is available from various chemical suppliers. The table below provides a summary of key data for the compound and its important precursors. Purity levels and other specifications can vary between suppliers, and it is recommended to request certificates of analysis for specific batches.

| Compound | Supplier(s) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| 8-Methoxynaphthalen-1-amine | Vulcanchem[1], BLD Pharm[2] | C₁₁H₁₁NO | 173.21[1] | 142882-53-9[2] | Not specified |

| 8-Methoxynaphthalen-1-ol | AChemBlock[3] | C₁₁H₁₀O₂ | 174.20[4] | 3588-75-8[3] | 95%[3] |

| 1-Bromo-8-methoxynaphthalene | PubChem | C₁₁H₉BrO | 237.09[5] | 83710-60-5[5] | Not specified |

| 8-Bromonaphthalen-1-amine | PubMed[6] | C₁₀H₈BrN | Not specified | Not specified | Not specified |

Synthetic Pathways and Precursors

The synthesis of 8-methoxynaphthalen-1-amine can be approached through several synthetic routes, primarily involving the introduction of the amine and methoxy groups onto the naphthalene scaffold. The logical workflow for a potential synthesis is outlined below.

Caption: Potential synthetic routes to 8-methoxynaphthalen-1-amine.

Key Synthetic Transformations

1. Nitration of 1-Methoxynaphthalene followed by Reduction:

A common strategy for introducing an amino group to an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group.

-

Nitration: The nitration of naphthalene derivatives is a well-established electrophilic aromatic substitution. However, controlling the regioselectivity to obtain the desired 8-nitro isomer from 1-methoxynaphthalene can be challenging, as nitration of naphthalene can yield a mixture of isomers.[7]

-

Reduction: The subsequent reduction of the nitro group to an amine is a standard transformation that can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

2. Buchwald-Hartwig Amination of 8-Bromo-1-methoxynaphthalene:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This method offers a direct way to introduce an amino group to an aryl halide.

-

Starting Material: This route requires 8-bromo-1-methoxynaphthalene as a precursor.

-

Reaction Conditions: The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is crucial for the reaction's success and can be optimized to achieve high yields.

Experimental Protocols

Biological Signaling and Applications

The biological activity of 8-methoxynaphthalen-1-amine has not been extensively characterized in publicly available literature. However, related aminonaphthalene and naphthalene derivatives have been investigated for a range of biological activities. For example, some aminonaphthalene derivatives are known to be metabolized by cytochrome P450 enzymes.[1] The biodegradation pathway of 1-naphthylamine in certain bacteria involves an initial glutamylation step.[10][11]

Due to the lack of specific data on the biological targets and signaling pathways of 8-methoxynaphthalen-1-amine, a detailed signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its mechanism of action and potential therapeutic applications.

The workflow for investigating the biological activity of a novel compound like 8-methoxynaphthalen-1-amine would typically involve a series of in vitro and in vivo studies.

Caption: General workflow for drug discovery and development.

References

- 1. 8-Methoxynaphthalen-1-amine () for sale [vulcanchem.com]

- 2. 142882-53-9|1-Amino-8-methoxynaphthalene|BLD Pharm [bldpharm.com]

- 3. 8-methoxynaphthalen-1-ol 95% | CAS: 3588-75-8 | AChemBlock [achemblock.com]

- 4. 8-Methoxynaphthalene-1-ol | C11H10O2 | CID 10866824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-8-methoxynaphthalene | C11H9BrO | CID 13025835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Bromo-naphthalen-1-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Acylation of 8-methoxynaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylated aromatic amines are a prevalent structural motif in a wide array of pharmaceuticals, agrochemicals, and functional materials. The acylation of primary amines, such as 8-methoxynaphthalen-1-amine, is a fundamental transformation in organic synthesis, providing a versatile method for the introduction of a carbonyl group. This modification can significantly alter the electronic and steric properties of the parent molecule, thereby influencing its biological activity and material characteristics. This document provides a detailed protocol for the N-acylation of 8-methoxynaphthalen-1-amine, a key intermediate in the synthesis of various bioactive compounds.

Reaction Principle

The N-acylation of 8-methoxynaphthalen-1-amine typically proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride). This is followed by the elimination of a leaving group (e.g., acetate or chloride), resulting in the formation of the corresponding amide, N-(8-methoxynaphthalen-1-yl)acetamide. The reaction can be performed with or without a catalyst, and the choice of solvent and reaction conditions can influence the reaction rate and yield.

Experimental Protocols

Two common methods for the N-acylation of 8-methoxynaphthalen-1-amine are presented below: using acetic anhydride and acetyl chloride.

Method A: Acylation using Acetic Anhydride

This method is often preferred due to the less hazardous nature of acetic anhydride compared to acetyl chloride.

Materials:

-

8-methoxynaphthalen-1-amine

-

Acetic anhydride

-

Pyridine (optional, as a catalyst and base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

In a clean, dry round-bottom flask, dissolve 8-methoxynaphthalen-1-amine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

If using a catalyst, add pyridine (1.2 eq) to the solution and stir.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Method B: Acylation using Acetyl Chloride

Acetyl chloride is a more reactive acylating agent and the reaction is typically faster.

Materials:

-

8-methoxynaphthalen-1-amine

-

Acetyl chloride

-

Triethylamine (TEA) or other non-nucleophilic base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

In a clean, dry round-bottom flask, dissolve 8-methoxynaphthalen-1-amine (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent like dichloromethane or tetrahydrofuran.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate of triethylammonium chloride may form.

-

After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench by adding water.

-

Transfer the mixture to a separatory funnel, and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical quantitative data for the acylation of an amino-naphthalene derivative, which can be used as a reference for the acylation of 8-methoxynaphthalen-1-amine.

| Parameter | Method A (Acetic Anhydride) | Method B (Acetyl Chloride) |

| Starting Material | 8-methoxynaphthalen-1-amine | 8-methoxynaphthalen-1-amine |

| Acylating Agent | Acetic Anhydride | Acetyl Chloride |

| Base | Pyridine (optional) | Triethylamine |

| Solvent | Dichloromethane or THF | Dichloromethane or THF |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours | 1 - 2 hours |

| Typical Yield | > 90% | > 95% |

Visualizations

Reaction Workflow

Caption: Experimental workflow for the acylation of 8-methoxynaphthalen-1-amine.

Reaction Mechanism

Caption: Nucleophilic addition-elimination mechanism for the acylation of an amine.

Application Notes: Naphthalimide Derivatives as Versatile Fluorophores for Cellular Imaging

Introduction

While N-(8-methoxynaphthalen-1-yl)acetamide is not documented as a standard probe for cell imaging, the broader class of 1,8-naphthalimide derivatives represents a versatile and widely utilized scaffold in the design of fluorescent probes for advanced cellular imaging applications.[1][2] These compounds are characterized by their robust photophysical properties, including high fluorescence quantum yields, large Stokes shifts, excellent photostability, and environmentally sensitive emission spectra.[2] The 1,8-naphthalimide core can be readily functionalized at various positions, allowing for the rational design of probes that target specific organelles, biomolecules, or report on physiological parameters within living cells.[1][2]

Key Features of Naphthalimide-Based Probes:

-

High Fluorescence Quantum Yield: Ensures bright signals for sensitive detection.[2]

-

Large Stokes Shifts: Minimizes self-quenching and reduces background interference from autofluorescence, enhancing the signal-to-noise ratio.[3]

-

Excellent Photostability: Allows for prolonged imaging and time-lapse studies without significant signal degradation.[2]

-

Tunable Photophysical Properties: Chemical modifications to the naphthalimide structure enable the fine-tuning of excitation and emission wavelengths across the visible spectrum.[1]

-

Sensitivity to Microenvironment: The fluorescence of many naphthalimide derivatives is sensitive to local polarity, viscosity, and pH, making them excellent candidates for developing biosensors.[4][5]

Applications in Cellular Imaging

The versatility of the 1,8-naphthalimide scaffold has led to the development of a diverse range of fluorescent probes for various cell imaging applications:

-

Organelle Staining: Naphthalimide derivatives have been successfully modified to specifically target and visualize various subcellular compartments, including mitochondria, lysosomes, and the nucleolus.[3][6][7]

-

Sensing Intracellular Viscosity: Changes in intracellular viscosity are associated with various cellular processes and pathologies. Naphthalimide-based rotors have been designed to exhibit fluorescence changes in response to varying viscosity levels.[4][5]

-

Detection of Reactive Species: Probes have been developed to detect reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as nitric oxide (NO) and peroxynitrite (ONOO⁻), which are crucial signaling molecules and indicators of oxidative stress.[4][5]

-

Ion Sensing: Functionalization of the naphthalimide core with specific chelators allows for the detection and quantification of intracellular ions like Cu²⁺ and Fe³⁺.[7][8]

-

DNA Intercalation and Imaging: Certain naphthalimide derivatives can intercalate into DNA, enabling the visualization of the nucleus and the study of DNA dynamics.[1]

Quantitative Data of Representative Naphthalimide-Based Probes

| Probe Name/Target | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Target/Application | Cell Line Example | Reference |

| MNP (Lysosome/Fe³⁺) | ~460 nm | ~530 nm | Not specified | Lysosomal tracking and Fe³⁺ detection | HeLa | [7][9] |

| Nap-Cy (Lysosome/Viscosity/ONOO⁻) | Not specified | NIR | Not specified | Simultaneous monitoring of lysosomal viscosity and peroxynitrite | SH-SY5Y | [5] |

| Mt-4 (Mitochondria) | Not specified | Not specified | Not specified | Mitochondrial staining | Not specified | [3] |

| Probe 1 (Viscosity/NO) | 405 nm | 470 nm (viscosity), 550 nm (NO) | Not specified | Simultaneous monitoring of viscosity and nitric oxide | HeLa | [4] |

Experimental Protocols

Protocol 1: General Staining of Live Cells with a Naphthalimide-Based Probe

This protocol provides a general guideline for staining live cells with a naphthalimide-based fluorescent probe. Optimal conditions (e.g., probe concentration, incubation time) should be determined empirically for each specific probe and cell line.

Materials:

-

Naphthalimide-based fluorescent probe

-

Dimethyl sulfoxide (DMSO, sterile)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live-cell imaging dish or chambered coverglass

-

Adherent mammalian cells (e.g., HeLa, SH-SY5Y)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Seed cells onto a live-cell imaging dish or chambered coverglass at an appropriate density to achieve 60-70% confluency on the day of the experiment.

-

Probe Preparation: Prepare a stock solution of the naphthalimide probe (typically 1-10 mM) in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM). Vortex briefly to ensure complete mixing.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the probe-containing culture medium to the cells.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the recommended time (typically 15-60 minutes).

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set for the specific naphthalimide probe. Acquire images using the appropriate excitation and emission wavelengths.

-

Protocol 2: Imaging Lysosomal Dynamics with a Lysosome-Targeting Naphthalimide Probe (e.g., MNP)

This protocol is adapted for a probe like MNP, which targets lysosomes.[7][9]

Materials:

-

Lysosome-targeting naphthalimide probe (e.g., MNP)

-

LysoTracker™ Green (as a co-stain, optional)

-

Other materials as listed in Protocol 1

Procedure:

-

Cell Preparation: Follow steps 1 and 2 from Protocol 1.

-

Probe Loading:

-

Prepare a working solution of the lysosome-targeting probe in complete culture medium (e.g., 5 µM MNP).

-

Remove the medium from the cells and wash with PBS.

-

Incubate the cells with the probe solution for 30 minutes at 37°C.

-

-

Co-staining (Optional):

-

If co-localization is desired, in the last 10-15 minutes of the naphthalimide probe incubation, add a commercially available lysosomal marker (e.g., LysoTracker™ Green) at its recommended concentration.

-

-

Washing:

-

Remove the staining solution(s).

-

Wash the cells twice with pre-warmed PBS.

-

-

Imaging:

-

Add fresh imaging medium.

-

Image the cells using appropriate filter sets for the naphthalimide probe and the co-stain. For MNP, excitation at ~460 nm and emission collection at ~530 nm would be appropriate.

-

Visualizations

Caption: A generalized workflow for live-cell imaging using a fluorescent probe.

Caption: A simplified signaling pathway illustrating the use of a naphthalimide probe to detect oxidative stress.

References

- 1. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naphthalimide-4-(4-nitrophenyl)thiosemicarbazide: A Fluorescent Probe for Simultaneous Monitoring of Viscosity and Nitric Oxide in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A bifunctional naphthalimide-based fluorescent probe for imaging lysosomal peroxynitrite and viscosity in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleolus imaging based on naphthalimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03688F [pubs.rsc.org]

- 8. A novel “turn-on” fluorescent probe based on naphthalimide for the tracking of lysosomal Cu2+ in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Quantification of N-(8-methoxynaphthalen-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(8-methoxynaphthalen-1-yl)acetamide is a synthetic compound with potential applications in pharmaceutical and life sciences research. Accurate and reliable quantification of this analyte in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control. These application notes provide detailed protocols for the quantification of this compound in plasma using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), as well as a direct spectrophotometric method for quantification in solution.

Analytical Methods

A summary of the recommended analytical methods for the quantification of this compound is presented below. Detailed protocols and validation parameters are provided in the subsequent sections.

| Method | Instrumentation | Primary Application | Throughput | Sensitivity |

| HPLC-UV | HPLC with UV/Vis Detector | Routine quantification, quality control | High | Moderate |

| LC-MS/MS | LC with Triple Quadrupole MS | Bioanalysis, metabolite identification | High | High |

| UV-Vis Spectrophotometry | UV-Vis Spectrophotometer | Quantification in pure solutions | Moderate | Low |

Sample Preparation from Plasma: Protein Precipitation

A protein precipitation method is recommended for the extraction of this compound from plasma samples prior to HPLC-UV or LC-MS/MS analysis. This method is simple, fast, and provides good recovery for a broad range of small molecules.

Experimental Protocol

-

Allow plasma samples to thaw to room temperature.

-

Vortex the plasma sample for 10 seconds.

-

In a 1.5 mL microcentrifuge tube, add 300 µL of cold acetonitrile (containing the internal standard, if used) to 100 µL of the plasma sample.

-

Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase and vortex for 20 seconds.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-UV Method

This method is suitable for the quantification of this compound in samples with concentrations in the µg/mL range.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm |

| Run Time | 10 minutes |

Method Validation (Hypothetical Data)

The following table summarizes the expected performance characteristics of this HPLC-UV method.

| Parameter | Result |

| Linearity Range | 0.1 - 100 µg/mL (r² > 0.999) |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy | 98.5% - 101.2% |

| Precision (RSD) | < 2% |

| Recovery | > 95% |

LC-MS/MS Method

For high sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | Precursor Ion > Product Ion (To be determined experimentally) |

| MRM Transition (Internal Std) | Precursor Ion > Product Ion (To be determined experimentally) |

| Collision Energy | To be optimized |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Method Validation (Hypothetical Data)

The following table summarizes the expected performance characteristics of this LC-MS/MS method.

| Parameter | Result |

| Linearity Range | 0.1 - 1000 ng/mL (r² > 0.998) |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy | 99.1% - 100.8% |

| Precision (RSD) | < 5% |

| Recovery | > 92% |

UV-Vis Spectrophotometry Method

This method is suitable for the direct quantification of this compound in a pure solvent, such as for verifying the concentration of a stock solution. Based on the UV spectra of structurally related naphthalenide derivatives, the maximum absorbance is expected to be in the range of 220-240 nm.

Experimental Protocol

-

Prepare a stock solution of this compound in methanol or acetonitrile.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Measure the absorbance of the standards and the unknown sample at the wavelength of maximum absorbance (λmax), which should be experimentally determined.

-

Use a blank solution (the solvent used for dilution) to zero the spectrophotometer.

-

Construct a calibration curve of absorbance versus concentration.

-

Determine the concentration of the unknown sample from the calibration curve.

Visualizations

Experimental Workflow for Quantification in Plasma

Caption: Experimental workflow for the quantification of this compound in plasma.

Hypothetical Metabolic Bioactivation Pathway

Caption: A hypothetical metabolic pathway for this compound.

Application Note: Analysis of N-(8-methoxynaphthalen-1-yl)acetamide using a Novel HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of N-(8-methoxynaphthalen-1-yl)acetamide. The developed method is specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine quality control and research applications. This document provides a comprehensive experimental protocol, method validation parameters, and a visual representation of the analytical workflow.

Introduction

This compound is a synthetic compound with potential applications in pharmaceutical and materials science. A reliable analytical method is crucial for its quantification in various matrices to ensure product quality and support research and development activities. High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of aromatic compounds due to its sensitivity, specificity, and accessibility. This application note presents a validated reversed-phase HPLC-UV method for the determination of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The chromatographic conditions were optimized for the separation and quantification of this compound and are summarized in the table below.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Run Time | 10 minutes |

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For the analysis of bulk drug substance, accurately weigh approximately 10 mg of the sample, dissolve it in the mobile phase in a 10 mL volumetric flask, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

System Suitability

The system suitability was evaluated by injecting six replicate injections of a standard solution. The results are presented in the following table.

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2 | 1.2 |

| Theoretical Plates (N) | N ≥ 2000 | 5800 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | 0.8% |

Linearity

The linearity of the method was determined by analyzing a series of standard solutions over the concentration range of 1-100 µg/mL.

| Parameter | Result |

| Concentration Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = 45872x + 1234 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Result |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

Accuracy

The accuracy of the method was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels.

| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |

| 50 | 99.5 | 1.1 |

| 80 | 100.2 | 0.9 |

| 100 | 99.8 | 1.3 |

Precision

The precision of the method was evaluated by analyzing six replicate samples at 100% of the test concentration on the same day (intra-day precision) and on three different days (inter-day precision).